molecular formula C12H15NO B095914 3-Phenyl-3-propan-2-ylazetidin-2-one CAS No. 17197-60-3

3-Phenyl-3-propan-2-ylazetidin-2-one

Cat. No. B095914
CAS RN: 17197-60-3
M. Wt: 189.25 g/mol
InChI Key: KTXDXEVKTHABEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-3-propan-2-ylazetidin-2-one, also known as PPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPAA belongs to the class of azetidinones, which are four-membered heterocyclic compounds that contain a nitrogen atom in the ring.

Mechanism Of Action

The exact mechanism of action of 3-Phenyl-3-propan-2-ylazetidin-2-one is not fully understood, but it is believed to interact with certain receptors in the central nervous system. Studies have shown that 3-Phenyl-3-propan-2-ylazetidin-2-one can bind to the GABA-A receptor, which is involved in the regulation of neuronal activity. 3-Phenyl-3-propan-2-ylazetidin-2-one has also been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

3-Phenyl-3-propan-2-ylazetidin-2-one has been shown to exhibit several biochemical and physiological effects. In animal studies, 3-Phenyl-3-propan-2-ylazetidin-2-one has been shown to reduce pain and inflammation, as well as exhibit anticonvulsant activity. 3-Phenyl-3-propan-2-ylazetidin-2-one has also been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages And Limitations For Lab Experiments

One advantage of 3-Phenyl-3-propan-2-ylazetidin-2-one is its ease of synthesis, which allows for large-scale production. 3-Phenyl-3-propan-2-ylazetidin-2-one also exhibits a high level of stability, which makes it suitable for use in various experimental conditions. However, one limitation of 3-Phenyl-3-propan-2-ylazetidin-2-one is its relatively low potency compared to other compounds with similar activities.

Future Directions

There are several future directions for the study of 3-Phenyl-3-propan-2-ylazetidin-2-one. One potential area of research is the development of more potent analogs of 3-Phenyl-3-propan-2-ylazetidin-2-one that exhibit stronger anticonvulsant, analgesic, and anti-inflammatory activities. Another area of research is the study of 3-Phenyl-3-propan-2-ylazetidin-2-one as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new synthetic methods for the production of chiral compounds. Additionally, the use of 3-Phenyl-3-propan-2-ylazetidin-2-one as a ligand in catalysis could lead to the development of new catalysts for various chemical reactions.

Synthesis Methods

3-Phenyl-3-propan-2-ylazetidin-2-one can be synthesized through a multistep process that involves the reaction of 3-phenylpropan-2-amine with ethyl acetoacetate. The resulting product is then treated with sodium ethoxide to form the final product, 3-Phenyl-3-propan-2-ylazetidin-2-one. The synthesis of 3-Phenyl-3-propan-2-ylazetidin-2-one has been reported in several scientific publications, and the yield of the final product can be optimized by adjusting the reaction conditions.

Scientific Research Applications

3-Phenyl-3-propan-2-ylazetidin-2-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-Phenyl-3-propan-2-ylazetidin-2-one has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. 3-Phenyl-3-propan-2-ylazetidin-2-one has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis.

properties

CAS RN

17197-60-3

Product Name

3-Phenyl-3-propan-2-ylazetidin-2-one

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-phenyl-3-propan-2-ylazetidin-2-one

InChI

InChI=1S/C12H15NO/c1-9(2)12(8-13-11(12)14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14)

InChI Key

KTXDXEVKTHABEB-UHFFFAOYSA-N

SMILES

CC(C)C1(CNC1=O)C2=CC=CC=C2

Canonical SMILES

CC(C)C1(CNC1=O)C2=CC=CC=C2

Origin of Product

United States

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